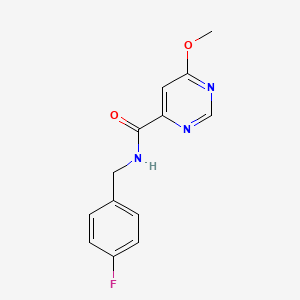

![molecular formula C7H3ClF3N3 B2675925 4-氯-2-(三氟甲基)吡唑并[1,5-A]嘧啶 CAS No. 877402-79-4](/img/structure/B2675925.png)

4-氯-2-(三氟甲基)吡唑并[1,5-A]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

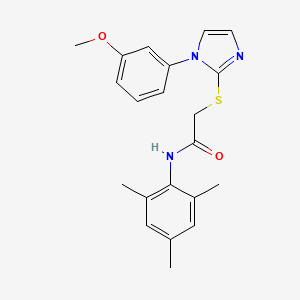

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is a chemical compound with the molecular formula C7H3ClF3N3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of similar compounds involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, cooling it to 0℃, and adding 2 under high agitation in batches . The mixture is then heated to 50℃, and methylsulfonic acid is added to the mixed reaction solution . The mixture is reacted for several hours at specific temperatures, cooled, and then evaporated to dryness with the sodium acetate effect .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is characterized by the presence of a pyrazolo[1,5-A]pyrazine core, which is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, and it has been used in the synthesis of compounds similar to 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine include a boiling point of 297.1±50.0 °C, a density of 1.69±0.1 g/cm3 at 20 °C and 760 Torr, and a pKa of -1.47±0.20 .科学研究应用

合成和衍生物形成

4-氯-2-(三氟甲基)吡唑并[1,5-A]哒嗪因其在合成各种衍生物中的反应性和潜力而受到研究。例如,Tsizorik 等人(2018 年)探索了 4-肼基吡唑并[1,5-а]哒嗪的合成,该合成是通过使 4-氯吡唑并[1,5-а]哒嗪与水合肼反应获得的。这些衍生物形成稠环,如 1,2,4-三唑、四唑或 1,2,4-三嗪,表明 4-氯-2-(三氟甲基)吡唑并[1,5-A]哒嗪在有机合成中的多功能性(Tsizorik 等人,2018 年)。

药物和生物活性

研究的另一个方面涉及对其生物活性的探索。徐立峰报道了 6-芳基取代的吡唑并[1,5-a]嘧啶衍生物的合成,该衍生物在医学上显示出显着的生物活性(徐立峰,2011 年)。这表明 4-氯-2-(三氟甲基)吡唑并[1,5-A]哒嗪在开发新型药物化合物中的潜力。

稠环体系的合成

Tsizorik 等人(2019 年)的进一步研究重点是吡唑并[1,5-a]哒嗪-4-基乙腈的合成及其与吡啶环的环化,从而导致新的吡唑并[1,5-a]吡啶并[2,1-c]哒嗪体系的衍生物(Tsizorik 等人,2019 年)。此类研究突出了该化合物在创建可能具有各种应用的复杂杂环结构方面的潜力。

催化应用

Hrynyshyn 等人(2019 年)的另一项研究探索了使用钯催化的铃木-宫浦交叉偶联合成 4-芳基(杂芳基)吡唑并[1,5-a]哒嗪。这项工作展示了 4-氯-2-(三氟甲基)吡唑并[1,5-A]哒嗪在催化反应中的作用,这在合成化学领域至关重要(Hrynyshyn 等人,2019 年)。

作用机制

安全和危害

未来方向

Future research directions could include further exploration of the potential of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine and similar compounds as TRK inhibitors, given their association with cell proliferation and differentiation . Additionally, the Suzuki–Miyaura cross-coupling reaction used in the synthesis of these compounds could be further optimized and extended to the synthesis of other biologically active molecules .

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBLJWPZNVVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

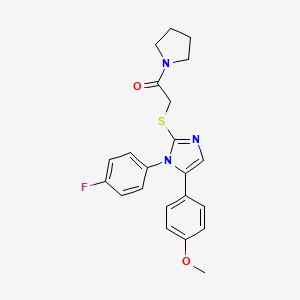

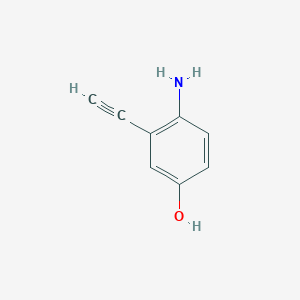

![6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2675842.png)

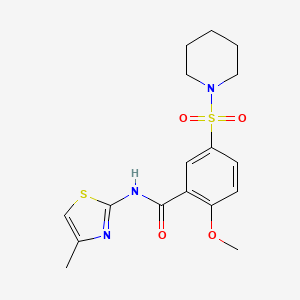

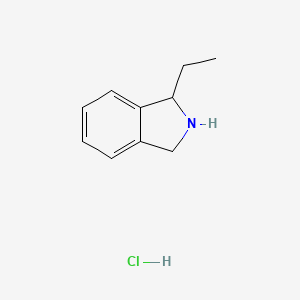

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

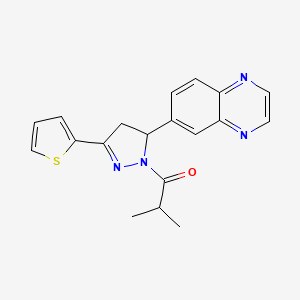

![Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone](/img/structure/B2675847.png)

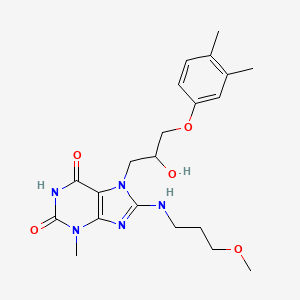

![N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2675849.png)

![N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2675856.png)

![5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B2675860.png)